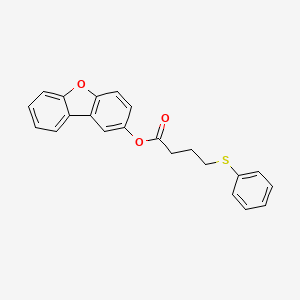

Dibenzofuran-2-yl 4-phenylsulfanylbutanoate

説明

Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound features a butanoate ester group attached to the dibenzofuran core, with a phenylthio substituent on the butanoate chain

特性

CAS番号 |

5617-40-3 |

|---|---|

分子式 |

C22H18O3S |

分子量 |

362.4 g/mol |

IUPAC名 |

dibenzofuran-2-yl 4-phenylsulfanylbutanoate |

InChI |

InChI=1S/C22H18O3S/c23-22(11-6-14-26-17-7-2-1-3-8-17)24-16-12-13-21-19(15-16)18-9-4-5-10-20(18)25-21/h1-5,7-10,12-13,15H,6,11,14H2 |

InChIキー |

JVBAJDGGTNHQEM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)SCCCC(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate typically involves the following steps:

Formation of Dibenzo[b,d]furan Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.

Introduction of Butanoate Group: The butanoate ester group can be introduced through esterification reactions involving dibenzofuran-2-yl carboxylic acid and butanol in the presence of an acid catalyst.

Addition of Phenylthio Group: The phenylthio group can be added via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the butanoate chain.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The aromatic rings in the dibenzofuran core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated dibenzofuran derivatives.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

作用機序

The mechanism of action of Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance its binding affinity to certain proteins, while the dibenzofuran core provides structural stability and rigidity.

類似化合物との比較

Dibenzo[b,d]furan: The parent compound without the butanoate and phenylthio groups.

Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.

Uniqueness: Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate is unique due to the combination of the dibenzofuran core with the butanoate ester and phenylthio substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

Dibenzofuran-2-yl 4-phenylsulfanylbutanoate (DBF-PSB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article consolidates findings from various studies to elucidate the biological activity of DBF-PSB, focusing on its mechanisms, effects on different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Dibenzofuran derivatives, including DBF-PSB, are characterized by a complex structure that often contributes to their biological properties. The compound consists of a dibenzofuran moiety linked to a phenylsulfanylbutanoate group, which may influence its interaction with biological targets.

-

Induction of Apoptosis :

- Studies have shown that dibenzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to DBF-PSB have been reported to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to mitochondrial dysfunction and subsequent activation of caspases 3 and 7, which are pivotal in the apoptotic pathway .

- The apoptosis mechanism involves the release of cytochrome c from mitochondria, triggering caspase activation and promoting cell death .

-

Antimicrobial Activity :

- Benzofuran derivatives exhibit significant antimicrobial properties. Research indicates that certain dibenzofuran compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds can range widely but often fall within clinically relevant thresholds.

- For example, studies have highlighted that specific benzofuran derivatives possess MIC values as low as 0.78 µg/mL against various bacterial strains .

Table 1: Summary of Biological Activities of Dibenzofuran Derivatives

| Activity Type | Effect | Reference |

|---|---|---|

| Apoptosis Induction | Increased caspase activity | |

| Antimicrobial | MIC values from 0.78 µg/mL | |

| Antiproliferative | Inhibition of cell growth | |

| Anti-inflammatory | Reduction of IL-6 levels |

Case Study: Apoptotic Effects in K562 Cells

In a study examining the effects of dibenzofuran derivatives on K562 cells, compounds demonstrated a time-dependent increase in ROS levels, leading to significant apoptosis. After 48 hours of exposure, one derivative increased caspase activity by over twofold compared to controls, indicating strong pro-apoptotic potential .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dibenzofuran derivatives found that they exhibited varying degrees of activity against multiple bacterial strains. Compounds with specific substituents showed enhanced potency, emphasizing the importance of structural modifications for improving biological efficacy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。